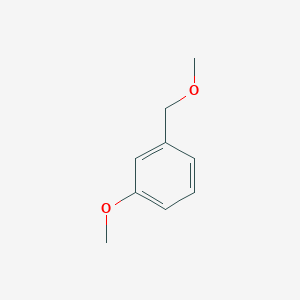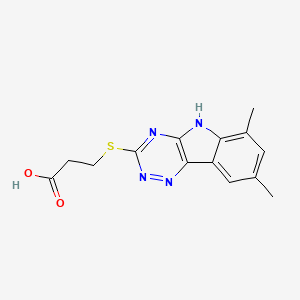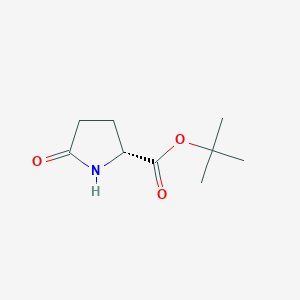
(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrrolidin-5-one-2-carboxamides has been developed via a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization of the resultant N-substituted-2-allenamides with KO t-Bu at room temperature .
Molecular Structure Analysis
The molecular structure of “®-Tert-butyl 5-oxopyrrolidine-2-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring is substituted at the 2-position with a carboxylate group and at the 5-position with a carbonyl group. The carboxylate group is further substituted with a tert-butyl group .
Physical and Chemical Properties Analysis
“®-Tert-butyl 5-oxopyrrolidine-2-carboxylate” has a molecular weight of 185.22 g/mol. It has a boiling point of 453.1±38.0 °C at 760 mmHg and a flash point of 227.8±26.8 °C. The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors. It has a LogP value of -2.39, indicating that it is more soluble in water than in organic solvents .
Scientific Research Applications
Supramolecular Chemistry
(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate and its analogues have been studied for their unique supramolecular arrangements influenced by weak intermolecular interactions like CH⋯O/CH⋯π/H⋯H. These compounds, despite lacking a hydrogen bond donor and acceptor system, can form fascinating supramolecular assemblies through various weak interactions, controlled by the conformation of the molecules and construction of dissimilar assemblies. These findings provide insights into the molecular packing and structural analysis of such compounds, potentially impacting material science and pharmaceuticals (Samipillai et al., 2016).
Synthetic Chemistry
In synthetic chemistry, this compound has been used as a precursor in the solution-phase synthesis of various complex molecules. For instance, a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates was prepared using a parallel acid-catalyzed treatment, showcasing its versatility in constructing compound libraries (Svete et al., 2010). Moreover, an efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates was reported, highlighting its role in enabling access to novel macrocyclic Tyk2 inhibitors, demonstrating its utility in medicinal chemistry (Sasaki et al., 2020).
Crystallography and Structural Analysis
The compound and its derivatives have been used extensively in crystallography and structural analysis, offering insights into molecular conformations and interactions. Studies have characterized the crystal structure of related compounds, providing a deep understanding of molecular conformations and intermolecular interactions, which are crucial in the design and development of new materials and drugs (Naveen et al., 2007).
Catalysis and Synthetic Methodology
This compound is instrumental in catalysis and the development of synthetic methodologies. For instance, its derivatives have been used in phase-transfer catalytic alkylation, highlighting its role in the efficient and enantioselective synthesis of complex molecules. This showcases its importance in creating compounds with high stereochemical purity, essential in the pharmaceutical industry (Lee et al., 2013).
Properties
IUPAC Name |
tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSPAGZWRTTOT-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454987 |
Source


|
| Record name | tert-Butyl 5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205524-46-5 |
Source


|
| Record name | tert-Butyl 5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)

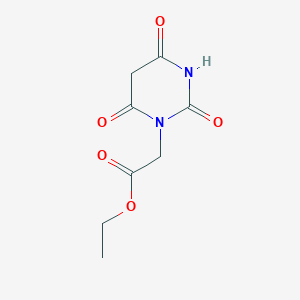
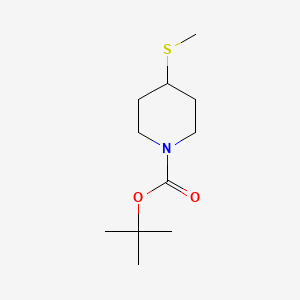
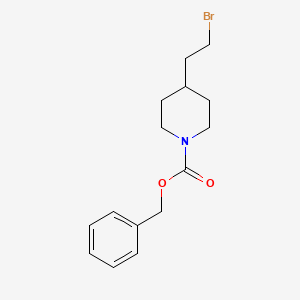
![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)
